Cas no 945391-64-0 (Methyl 4-iodo-5-methylthiophene-2-carboxylate)
Methyl 4-iodo-5-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-iodo-5-methylthiophene-2-carboxylate
- KZNQIXNXLRMRIH-UHFFFAOYSA-N
- 2-Thiophenecarboxylic acid, 4-iodo-5-methyl-, methyl ester
- 4-Iodo-5-methyl-thiophene-2-carboxylic acid methyl ester
- Methyl 4-iodo-5-methylthiophene-2-carboxylate
-
- Inchi: 1S/C7H7IO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3
- InChI Key: KZNQIXNXLRMRIH-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)SC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Topological Polar Surface Area: 54.5
Methyl 4-iodo-5-methylthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7752790-0.05g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 0.05g |
$202.0 | 2024-05-22 | |
| Enamine | EN300-7752790-0.1g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 0.1g |
$301.0 | 2024-05-22 | |
| Enamine | EN300-7752790-0.25g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 0.25g |
$431.0 | 2024-05-22 | |
| Enamine | EN300-7752790-0.5g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 0.5g |
$679.0 | 2024-05-22 | |
| Enamine | EN300-7752790-1.0g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 1.0g |
$871.0 | 2024-05-22 | |
| Enamine | EN300-7752790-2.5g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 2.5g |
$1707.0 | 2024-05-22 | |
| Enamine | EN300-7752790-5.0g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 5.0g |
$2525.0 | 2024-05-22 | |
| Enamine | EN300-7752790-10.0g |
methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 10.0g |
$3746.0 | 2024-05-22 | |
| 1PlusChem | 1P01K2FN-50mg |
Methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 50mg |
$303.00 | 2024-04-19 | |
| 1PlusChem | 1P01K2FN-100mg |
Methyl 4-iodo-5-methylthiophene-2-carboxylate |
945391-64-0 | 95% | 100mg |
$434.00 | 2024-04-19 |
Methyl 4-iodo-5-methylthiophene-2-carboxylate Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl 4-iodo-5-methylthiophene-2-carboxylate
Methyl 4-Iodo-5-Methylthiophene-2-Carboxylate: A Comprehensive Overview
Methyl 4-iodo-5-methylthiophene-2-carboxylate, identified by the CAS number 945391-64-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with an iodo substituent and a methyl ester group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as the core framework of this molecule, while the iodo group at position 4 and the methyl ester at position 2 introduce distinct electronic and functional properties.
The synthesis of methyl 4-iodo-5-methylthiophene-2-carboxylate typically involves multi-step organic reactions, often starting from simple thiophene derivatives. The introduction of the iodo group is achieved through electrophilic substitution reactions, leveraging the high reactivity of iodine in such contexts. The methyl ester group is introduced via esterification reactions, which are well-established in organic chemistry. These steps are carefully optimized to ensure high yields and purity of the final product.
Recent studies have highlighted the potential applications of methyl 4-iodo-5-methylthiophene-2-carboxylate in various areas. In materials science, this compound has been explored as a precursor for the synthesis of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it an attractive candidate for applications in flexible electronics and optoelectronic devices.
In the field of drug discovery, methyl 4-iodo-5-methylthiophene-2-carboxylate has been investigated as a potential lead compound for developing new therapeutic agents. The iodo group at position 4 introduces significant electronic effects, which can influence the compound's bioavailability and interaction with biological targets. Researchers have reported promising results in preliminary studies examining its activity against various disease models.
The chemical stability of methyl 4-iodo-5-methylthiophene-2-carboxylate is another aspect that has been extensively studied. Under normal storage conditions, the compound exhibits good stability; however, exposure to light or elevated temperatures can lead to degradation. This highlights the importance of proper storage conditions to maintain its integrity and functionality.
In terms of environmental impact, recent research has focused on understanding the biodegradation pathways of methyl 4-iodo-5-methylthiophene-2-carboxylate. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation, with key intermediates being identified through metabolomic analysis. These findings are crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
The synthesis and characterization of methyl 4-iodo-5-methylthiophene-2-carboxylate have been documented in numerous scientific journals, reflecting its importance in contemporary chemical research. Its versatility as a building block for more complex molecules continues to drive innovation across multiple disciplines.
In conclusion, methyl 4-iodo-5-methylthiophene-2-carboxylate, with its unique structure and functional groups, represents a valuable compound in modern chemistry. Its applications span from materials science to drug discovery, with ongoing research uncovering new possibilities for its use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing technological and medical frontiers.
945391-64-0 (Methyl 4-iodo-5-methylthiophene-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)